Cas no 400746-69-2 (2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde)

2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-3-carboxaldehyde,2'-hydroxy-
- 3-(2-Hydroxyphenyl)benzaldehyde
- SCHEMBL13762175
- MFCD06802844
- BB 0223994
- 400746-69-2
- DTXSID90589677
- 2'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- AKOS004117243
- 2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 2-(3-Formylphenyl)phenol
- 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde
-
- MDL: MFCD06802844
- インチ: InChI=1S/C13H10O2/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)15/h1-9,15H
- InChIKey: CEJNWQOCHOWIBY-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=C(C2=CC=CC=C2O)C=1
計算された属性
- 精确分子量: 198.068079557g/mol
- 同位素质量: 198.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 37.3Ų
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H805150-1mg |
2'-Hydroxy-[1,1'-biphenyl]-3-carboxaldehyde |
400746-69-2 | 1mg |
$190.00 | 2023-05-18 | ||
TRC | H805150-10mg |
2'-Hydroxy-[1,1'-biphenyl]-3-carboxaldehyde |
400746-69-2 | 10mg |
$1499.00 | 2023-05-18 | ||
abcr | AB318656-5g |
2-(3-Formylphenyl)phenol, 95%; . |
400746-69-2 | 95% | 5g |
€1159.00 | 2025-02-21 | |
A2B Chem LLC | AF68312-5g |
2-(3-Formylphenyl)phenol |
400746-69-2 | 5g |
$880.00 | 2023-12-30 | ||
A2B Chem LLC | AF68312-1g |
2-(3-Formylphenyl)phenol |
400746-69-2 | 1g |
$292.00 | 2023-12-30 | ||
abcr | AB318656-5 g |
2-(3-Formylphenyl)phenol, 95%; . |
400746-69-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehydeに関する追加情報
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde: A Comprehensive Overview
2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde, also known by its CAS number CAS No. 400746-69-2, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a biphenyl system with hydroxyl and aldehyde functional groups. The presence of these functional groups imparts it with diverse chemical reactivity and biological activity, making it a subject of interest in both academic and industrial research.
The molecular structure of 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde consists of two phenyl rings connected by a single bond (biphenyl system). The hydroxyl group (-OH) is located at the 2' position of the biphenyl ring, while the aldehyde group (-CHO) is attached at the 3 position of the other phenyl ring. This arrangement not only influences the compound's physical properties but also plays a crucial role in its chemical reactivity. Recent studies have highlighted the importance of such structural features in determining the compound's potential applications in drug design and material science.
One of the most notable aspects of 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde is its ability to participate in various chemical reactions due to the electron-withdrawing nature of the aldehyde group and the electron-donating nature of the hydroxyl group. These functional groups can undergo reactions such as oxidation, reduction, condensation, and nucleophilic addition, making it a valuable intermediate in organic synthesis. For instance, researchers have explored its use in synthesizing bioactive molecules with potential anti-inflammatory and antioxidant properties.
In terms of physical properties, 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde is typically a crystalline solid with a melting point around 150°C. Its solubility in common solvents such as water and ethanol is moderate, which makes it suitable for various solution-based reactions. The compound's UV-visible absorption spectrum has also been studied extensively, revealing strong absorption bands in the UV region due to the conjugated π-system in the biphenyl structure. This property has led to its use in photovoltaic materials and sensors.
The biological activity of 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde has been a focal point of recent research efforts. Studies have demonstrated that this compound exhibits significant antioxidant activity, which could be attributed to the presence of phenolic hydroxyl groups capable of scavenging free radicals. Additionally, it has shown potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. These findings underscore its potential as a lead compound for drug development.
In the field of material science, 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde has been explored for its role in creating advanced materials such as conductive polymers and organic semiconductors. Its ability to form self-assembled monolayers and its compatibility with various surface modification techniques make it an attractive candidate for nanotechnology applications. Recent advancements have also highlighted its potential in developing eco-friendly coatings and adhesives.
The synthesis of 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by oxidation or direct coupling reactions using transition metal catalysts. Researchers are continuously exploring more efficient and environmentally friendly methods to synthesize this compound, aligning with the growing demand for sustainable chemistry practices.
In conclusion, 2'-Hydroxy-1,1'-biphenyl-3-carboxaldehyde, with its unique structure and versatile properties, remains a fascinating subject for scientific exploration. Its applications span across multiple disciplines, from drug discovery to materials science, making it an essential compound in modern chemistry research.
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